molecular formula C52H78N6O18 B12773646 Urea, ((5S)-2,3-di-O-acetyl-5-C-(((3-beta,20-beta)-20-((aminocarbonyl)amino)-11-oxo-30-norolean-12-en-3-yl)oxy)-4-O-((5S)-2,3,4-tri-O-acetyl-5-C-((aminocarbonyl)amino)-beta-D-xylopyranosyl)-beta-L-xylopyranosyl)- CAS No. 96236-63-4

Urea, ((5S)-2,3-di-O-acetyl-5-C-(((3-beta,20-beta)-20-((aminocarbonyl)amino)-11-oxo-30-norolean-12-en-3-yl)oxy)-4-O-((5S)-2,3,4-tri-O-acetyl-5-C-((aminocarbonyl)amino)-beta-D-xylopyranosyl)-beta-L-xylopyranosyl)-

Cat. No.: B12773646
CAS No.: 96236-63-4
M. Wt: 1075.2 g/mol
InChI Key: GWDCKFZTUYLMJE-OCHYSKQYSA-N
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Description

Urea, ((5S)-2,3-di-O-acetyl-5-C-(((3-beta,20-beta)-20-((aminocarbonyl)amino)-11-oxo-30-norolean-12-en-3-yl)oxy)-4-O-((5S)-2,3,4-tri-O-acetyl-5-C-((aminocarbonyl)amino)-beta-D-xylopyranosyl)-beta-L-xylopyranosyl)- is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including protection and deprotection of functional groups, selective acetylation, and coupling reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of hydroxyl groups allows for oxidation reactions, potentially forming ketones or carboxylic acids.

    Reduction: Aminocarbonyl groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: Acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential interactions with biomolecules, such as proteins and nucleic acids. Its multiple functional groups could enable it to act as a ligand or inhibitor in various biochemical processes.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases or conditions, possibly through interactions with specific molecular targets.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Urea derivatives: Compounds with similar urea-based structures.

    Acetylated sugars: Compounds with acetyl groups attached to sugar moieties.

    Aminocarbonyl compounds: Compounds containing aminocarbonyl functional groups.

Uniqueness

This compound’s uniqueness lies in its combination of multiple functional groups and complex structure, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

96236-63-4

Molecular Formula

C52H78N6O18

Molecular Weight

1075.2 g/mol

IUPAC Name

[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-(carbamoylamino)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-5-acetyloxy-6-(carbamoylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(carbamoylamino)oxan-2-yl]oxyoxan-4-yl] acetate

InChI

InChI=1S/C52H78N6O18/c1-23(59)68-33-35(70-25(3)61)41(57-45(54)66)76-43(37(33)72-27(5)63)74-38-34(69-24(2)60)36(71-26(4)62)40(56-44(53)65)75-42(38)73-32-14-15-50(10)31(47(32,6)7)13-16-52(12)39(50)30(64)21-28-29-22-49(9,58-46(55)67)19-17-48(29,8)18-20-51(28,52)11/h21,29,31-43H,13-20,22H2,1-12H3,(H3,53,56,65)(H3,54,57,66)(H3,55,58,67)/t29-,31-,32-,33-,34-,35-,36-,37+,38+,39+,40-,41+,42+,43+,48+,49-,50-,51+,52+/m0/s1

InChI Key

GWDCKFZTUYLMJE-OCHYSKQYSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)NC(=O)N)OC(=O)C)OC(=O)C)OC(=O)C)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4C(=O)C=C6[C@]5(CC[C@@]7([C@H]6C[C@@](CC7)(C)NC(=O)N)C)C)C)C)NC(=O)N)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC2C(C(C(C(O2)NC(=O)N)OC(=O)C)OC(=O)C)OC(=O)C)OC3CCC4(C(C3(C)C)CCC5(C4C(=O)C=C6C5(CCC7(C6CC(CC7)(C)NC(=O)N)C)C)C)C)NC(=O)N)OC(=O)C

Origin of Product

United States

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